4-(1H-tetrazol-1-yl)phenyl 2-(3,5-dimethylphenoxy)propanoate
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Overview
Description
4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-(3,5-dimethylphenoxy)propanoate is a complex organic compound that features a tetrazole ring and a phenyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-(3,5-dimethylphenoxy)propanoate typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through a click chemistry approach involving the reaction of an azide with an alkyne under copper-catalyzed conditions. This method is favored for its high yield and mild reaction conditions.
Esterification: The phenyl ester moiety is introduced through an esterification reaction. This involves the reaction of 4-(1H-1,2,3,4-tetrazol-1-yl)phenol with 2-(3,5-dimethylphenoxy)propanoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-(3,5-dimethylphenoxy)propanoate undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form tetrazole N-oxides under the influence of strong oxidizing agents.
Reduction: The compound can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ester moiety can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions.
Major Products
Oxidation: Tetrazole N-oxides.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl esters depending on the nucleophile used.
Scientific Research Applications
4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-(3,5-dimethylphenoxy)propanoate has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structure and biological activity.
Materials Science: The compound’s stability and reactivity make it suitable for use in the development of advanced materials, including polymers and coatings.
Biological Research: It is used in biochemical assays to study enzyme interactions and receptor binding due to its ability to form stable complexes with proteins.
Mechanism of Action
The mechanism of action of 4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-(3,5-dimethylphenoxy)propanoate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
4-(1H-Tetrazol-5-yl)benzoic Acid: This compound shares the tetrazole ring but differs in the substituent groups attached to the phenyl ring.
1,3,5-Tris(1H-tetrazol-5-yl)benzene: Another tetrazole derivative with multiple tetrazole rings attached to a benzene core.
Uniqueness
4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-(3,5-dimethylphenoxy)propanoate is unique due to its combination of a tetrazole ring and a phenyl ester moiety. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C18H18N4O3 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
[4-(tetrazol-1-yl)phenyl] 2-(3,5-dimethylphenoxy)propanoate |
InChI |
InChI=1S/C18H18N4O3/c1-12-8-13(2)10-17(9-12)24-14(3)18(23)25-16-6-4-15(5-7-16)22-11-19-20-21-22/h4-11,14H,1-3H3 |
InChI Key |
AMWPNLRKZLJYOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(C)C(=O)OC2=CC=C(C=C2)N3C=NN=N3)C |
Origin of Product |
United States |
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